2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-ones, which share structural similarities with the compound , involves condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, highlighting a method for introducing diversity into the pyrimidine core (Elmuradov et al., 2011). This approach underscores the versatility and reactivity of pyrimidine and thienopyrimidine scaffolds, facilitating the derivation of a wide array of substituted compounds.
Molecular Structure Analysis
Molecular structure and bonding interactions within similar compounds are elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. Quantum chemical insight into related structures reveals the significance of hydrogen-bonded interactions and the impact of fluorine substitutions on molecular geometry and stability, offering a deeper understanding of how structural nuances influence the overall molecular architecture and reactivity (Mary et al., 2020).
Chemical Reactions and Properties
The chemical behavior of thienopyrimidines and related compounds encompasses a broad spectrum of reactions, including alkylation and cyclization, which serve as foundational steps for further chemical modifications. These reactions not only extend the chemical diversity of the pyrimidine core but also impact the biological and physical properties of the resulting compounds, as demonstrated by the synthesis of derivatives with varied antimicrobial activities (Hossan et al., 2012).
Physical Properties Analysis
The physical properties of thienopyrimidines, including solubility, melting points, and crystal structure, are intimately tied to their molecular structure. X-ray crystallography provides detailed insight into the crystal packing, hydrogen bonding, and overall solid-state structure, which are critical for understanding the material properties and potential applications of these compounds (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties of thienopyrimidines, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and photophysical properties, are shaped by the electronic structure of the pyrimidine ring and its substituents. Studies on related compounds illustrate the role of substituents in modulating the electronic properties and reactivity, offering a pathway to tailor these compounds for specific functions or reactivities (Davoodnia et al., 2009).
Scientific Research Applications
Radiopharmaceutical Development
This compound has been explored in the field of radiopharmaceuticals. Specifically, its derivatives are used in developing selective ligands for the translocator protein (18 kDa), which can be labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Synthesis of Thieno[2,3-d]pyrimidines
Research has been conducted on the synthesis of thieno[2,3-d]pyrimidines, which include derivatives of the compound . These reactions, involving microwave irradiation, yield various thieno[2,3-d]pyrimidine derivatives (Davoodnia et al., 2009).
Antimicrobial Applications
A study presents the preparation of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, related to the queried compound, and their screening for in vitro antimicrobial activity (Kerru et al., 2019).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for binding with the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. This research has implications in neuroinflammation PET imaging (Damont et al., 2015).
Anticonvulsant Agent Research
The compound has been studied for its potential as an anticonvulsant agent. Research includes the synthesis of thioacetamide derivatives and their evaluation in anticonvulsant activity models (Severina et al., 2020).
Study of Peripheral Benzodiazepine Receptor
Fluoroethoxy and fluoropropoxy substituted derivatives of the compound have been synthesized for their high affinity and selectivity for the peripheral benzodiazepine receptors, contributing to research in neurodegenerative disorders (Fookes et al., 2008).
properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-6-4-3-5-12(13)20/h3-7,9H,8H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDWAMPHNXULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide |
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